Butyric acid-d8
Overview
Description
Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .
Molecular Structure Analysis
The linear formula of Butyric acid-d8 is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .
Chemical Reactions Analysis
While specific chemical reactions involving Butyric acid-d8 are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .
Physical And Chemical Properties Analysis
Butyric acid-d8 is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .
Scientific Research Applications
Erythroid Differentiation in Cultured Erythroleukemic Cells
Butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells, showing effectiveness at significantly lower concentrations compared to other agents like dimethylsulfoxide. Its structural features are critical for this induction, highlighting its role as a naturally occurring fatty acid in cellular differentiation processes (Leder & Leder, 1975).
Intestinal Inflammation and Microbial Fermentation
Butyric acid, derived from intestinal microbial fermentation of dietary fiber, plays a crucial role in maintaining intestinal mucosa integrity and exhibits anti-inflammatory effects both in vitro and in vivo. Its influence on cell function, particularly through the inhibition of histone deacetylases (HDACs), suggests significant therapeutic potential in conditions like experimental colitis (Mishiro et al., 2013).
Microbial Fermentation for Butyric Acid Production
Recent advancements in bioprocess techniques and metabolic engineering have significantly improved microbial fermentation methods for butyric acid production. This approach, utilizing alternative inexpensive feedstocks, aims to make butyric acid production more economically competitive compared to chemical synthesis, underlining its importance as a platform chemical in various industries (Luo et al., 2018).
Role in Colorectal Cancer and Hemoglobinopathies Treatment
Butyric acid, a short-chain fatty acid, is explored for its biological response modification capabilities in the treatment of colorectal cancer and hemoglobinopathies. Its role in gene expression regulation, cell differentiation, apoptosis, and growth control, particularly through histone hyperacetylation, makes it a significant agent for biological studies and potential therapeutic applications (Pouillart, 1998).
Improving Intestinal Health in Animal Models
Sodium butyrate, a derivative of butyric acid, shows promising results in improving intestinal health and modulating gut microbiota composition during intestinal inflammation progression in broilers. Its role in reducing inflammatory cytokines and altering microbial community structures highlights its potential as a feed additive in animal production (Zou et al., 2019).
Safety And Hazards
Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .
properties
IUPAC Name |
deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-FNQDQTMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584364 | |
Record name | (~2~H_7_)Butan(~2~H)oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyric acid-d8 | |
CAS RN |
202468-80-2 | |
Record name | (~2~H_7_)Butan(~2~H)oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202468-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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